
2,4-Difluoro-3,5-dimethoxybenzoic acid
Übersicht
Beschreibung
2,4-Difluoro-3,5-dimethoxybenzoic acid is an organic compound with the chemical formula C9H8F2O4. It is a white crystalline solid with a melting point of approximately 150-160°C . This compound is soluble in anhydrous alcohols, ethers, and chlorinated hydrocarbons but has low solubility in water . It is widely used in the field of drug synthesis and serves as an intermediate in the preparation of various other compounds, including pesticides and pharmaceutical intermediates .
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-3,5-dimethoxybenzoic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides . In biology and medicine, it is used in the development of new drugs and therapeutic agents . Its role as a building block in the synthesis of complex molecules makes it valuable for industrial applications as well .
Wirkmechanismus
Target of Action
It is often used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . The targets in these reactions are typically carbon atoms in organic molecules .
Mode of Action
It can be inferred from its use in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide or pseudohalide . The 2,4-Difluoro-3,5-dimethoxybenzoic acid may act as a source of the organoboron compound or the halide .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways, depending on their specific structures and properties .
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This could potentially lead to the synthesis of a wide variety of organic compounds, each with its own potential effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s participation in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the specific reaction conditions . Additionally, the compound’s safety data sheet indicates that it should be prevented from entering drains, suggesting that its stability and efficacy could be affected by exposure to certain environmental conditions .
Biochemische Analyse
Biochemical Properties
2,4-Difluoro-3,5-dimethoxybenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a biochemical reagent in proteomics research. The compound’s interactions with biomolecules are primarily based on its structural features, which allow it to bind to specific sites on enzymes and proteins, thereby influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes. These changes can have significant impacts on cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. For example, it can inhibit or activate enzymes involved in energy production, leading to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence energy production and other mitochondrial processes .
Vorbereitungsmethoden
2,4-Difluoro-3,5-dimethoxybenzoic acid can be synthesized through the fluorination reaction of p-methoxybenzoic acid . A common preparation method involves reacting methoxybenzoic acid with hydrogen fluoride or fluorine compounds to produce the desired this compound . The reaction conditions typically require careful handling and appropriate safety measures due to the reactive nature of the fluorinating agents.
Analyse Chemischer Reaktionen
2,4-Difluoro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include hydrogen fluoride and other fluorinating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the fluorination of p-methoxybenzoic acid results in the formation of this compound .
Vergleich Mit ähnlichen Verbindungen
2,4-Difluoro-3,5-dimethoxybenzoic acid can be compared with other similar compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid . These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents, such as chlorine or fluorine, can significantly impact the compound’s behavior and applications . The unique combination of fluorine and methoxy groups in this compound distinguishes it from other related compounds and contributes to its specific properties and uses .
Eigenschaften
IUPAC Name |
2,4-difluoro-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRUPRYHYIFLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662786 | |
| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-80-5 | |
| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


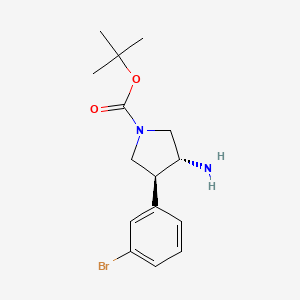






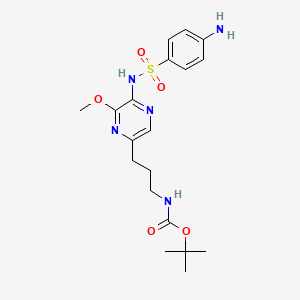
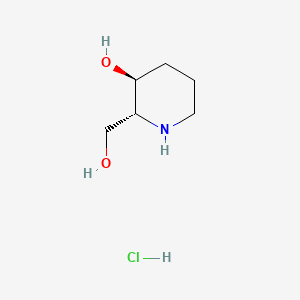
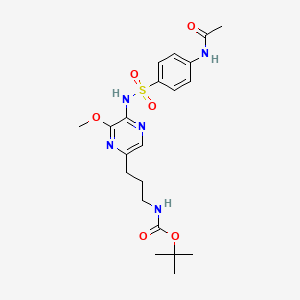
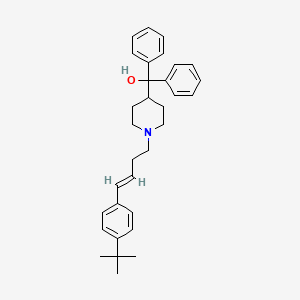
![N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide](/img/structure/B568982.png)
